molecular formula C15H18O3S B3214083 cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 1134407-36-5

cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B3214083
CAS RN: 1134407-36-5
M. Wt: 278.4 g/mol
InChI Key: PJBVCKGWGIGZPS-NWDGAFQWSA-N
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Description

“Cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the linear formula C15H18O3S . It’s important to note that while this compound is similar to “cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid”, it contains a sulfur atom, which could potentially alter its properties and uses .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclohexane ring substituted with a carboxylic acid group and a 4-thiomethylbenzoyl group . The presence of the sulfur atom in the thiomethylbenzoyl group could potentially influence the compound’s reactivity and properties .

Scientific Research Applications

Synthesis and Chemical Properties

A significant application of cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is found in the study of cyclohexane derivatives, where the focus is on the preparation and mass spectra of cyclohexanecarboxylic acids. The study by Bekkum et al. (2010) illustrates the synthesis of 1-t-Butylcyclohexanecarboxylic acid and its isomers from t-butyl-cyclohexanols and explores the hydrogenation of t-butylbenzoic acids over transition metal catalysts, emphasizing the production of stable isomers (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).

Reaction with Anilines

The reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, resulting in the synthesis of cyclic imide and open-chain amide carboxylic acid derivatives, showcases another application. This reaction was explored in the work by Smith and Wermuth (2012), demonstrating the structural determination of compounds formed from this reaction and their hydrogen-bonding patterns, which contribute to the understanding of chemical properties and reactions of such complex molecules (Smith & Wermuth, 2012).

Mechanism of Action

The mechanism of action of “cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid” is not specified in the sources I found. Its effects would likely depend on the context in which it’s used, such as the type of reaction it’s involved in or the biological system it’s interacting with .

Safety and Hazards

Specific safety and hazard information for “cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid” is not available in the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for “cis-3-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid” are not specified in the sources I found. Its potential uses could be explored in various fields, depending on its properties and reactivity .

properties

IUPAC Name

(1R,3S)-3-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3S/c1-19-13-7-5-10(6-8-13)14(16)11-3-2-4-12(9-11)15(17)18/h5-8,11-12H,2-4,9H2,1H3,(H,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBVCKGWGIGZPS-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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